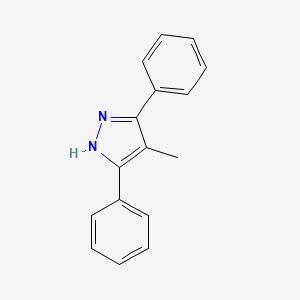

4-methyl-3,5-diphenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

4-methyl-3,5-diphenyl-1H-pyrazole |

InChI |

InChI=1S/C16H14N2/c1-12-15(13-8-4-2-5-9-13)17-18-16(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18) |

InChI Key |

GODJIHYACPNRIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Methyl 3,5 Diphenyl 1h Pyrazole and Its Structural Analogs

Strategic Approaches to Pyrazole (B372694) Ring Construction

The fundamental approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives, a reaction famously known as the Knorr pyrazole synthesis. jk-sci.comnih.gov This method remains a versatile and widely used strategy for creating the five-membered pyrazole ring. nih.govdergipark.org.tr However, the quest for greater efficiency, higher yields, improved regioselectivity, and more environmentally benign processes has driven the development of more advanced synthetic strategies.

Advanced Condensation Reactions for Pyrazole Core Formation

Modern advancements in condensation reactions have introduced a variety of catalysts and conditions to optimize pyrazole synthesis. One-pot, multicomponent reactions have gained prominence, allowing for the synthesis of highly substituted pyrazoles from simple starting materials in a single step, thereby increasing efficiency and reducing waste. nih.govbeilstein-journals.org For instance, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine can be employed to construct the pyrazole ring with diverse substitutions. organic-chemistry.org

The choice of solvent and catalyst plays a crucial role in the outcome of these reactions, particularly in controlling regioselectivity when unsymmetrical 1,3-diketones are used. organic-chemistry.orgrsc.org The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity compared to traditional protic solvents like ethanol. organic-chemistry.org

Application of Modern Techniques in Synthesis (e.g., Microwave-Assisted Protocols)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, improved yields, and cleaner product profiles. researchgate.netrsc.orgbenthamdirect.com The efficient and uniform heating provided by microwave irradiation can drive condensation reactions to completion in minutes, compared to hours required by conventional heating methods. dergipark.org.trtandfonline.com This technique is particularly advantageous for the synthesis of pyrazole derivatives, including those derived from chalcones. dergipark.org.trnih.gov

The benefits of microwave assistance extend to promoting green chemistry principles by reducing energy consumption and often enabling solvent-free reaction conditions. researchgate.netbenthamdirect.com For example, reactants can be adsorbed onto a solid support and irradiated, minimizing the need for volatile and often hazardous organic solvents.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives

| Method | Reaction Time | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Conventional Heating | 8 hours | - | Reflux in ethanol | researchgate.net |

| Microwave Irradiation | 2-5 minutes | 81-89 | Water, 1000W | dergipark.org.tr |

| Conventional Heating | 18 hours | - | Methanol, room temp. | researchgate.net |

This table presents representative data for pyrazole synthesis, illustrating the general advantages of microwave-assisted methods over conventional heating.

Catalytic Strategies in Pyrazole Synthesis (e.g., Silver-Catalyzed Decarboxylative Cyclization, Nano-ZnO Catalysis)

The development of novel catalytic systems has provided new, efficient pathways for pyrazole synthesis.

Silver-Catalyzed Decarboxylative Cyclization: This modern strategy offers an alternative to the traditional 1,3-dicarbonyl route. A silver catalyst can facilitate the decarboxylative cyclization of 1,2-diaza-1,3-dienes with α-keto acids to produce multisubstituted pyrazoles in moderate to good yields. nih.govrsc.orgresearchgate.net This method is valued for its operational simplicity and tolerance of various functional groups, providing access to pyrazoles that might be difficult to synthesize via other routes. rsc.org The process involves the generation of a radical intermediate through a silver-mediated decarboxylation, followed by cyclization. rsc.org

Nano-ZnO Catalysis: Nanomaterials, particularly nano-zinc oxide (nano-ZnO), have proven to be highly efficient, reusable, and environmentally friendly catalysts for organic synthesis. researchgate.net Nano-ZnO can catalyze the one-pot, multicomponent synthesis of pyrazole derivatives, such as pyranopyrazoles, from aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate. nih.govnanomaterchem.comresearchgate.netnanomaterchem.com These reactions often proceed under mild conditions, such as in water at room temperature or under solvent-free grinding, with high yields and short reaction times. nih.govnanomaterchem.com The catalyst can be easily recovered and reused, aligning with the principles of green chemistry. researchgate.netnih.gov

Precursor Design and Mechanistic Understanding in 4-methyl-3,5-diphenyl-1H-pyrazole Formation

The specific architecture of this compound necessitates careful selection of precursors and a clear understanding of the reaction mechanisms involved.

Reactant Pathways Involving 1,3-Diketones and Hydrazines

The most direct and classical synthesis of this compound involves the cyclocondensation of 2-methyl-1,3-diphenylpropane-1,3-dione (B6240359) with hydrazine . mdpi.com This reaction follows the Knorr synthesis pathway, where the hydrazine undergoes a condensation reaction with the two carbonyl groups of the diketone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. jk-sci.comrsc.org

The mechanism begins with the nucleophilic attack of a nitrogen atom from the hydrazine on one of the carbonyl carbons of the 1,3-diketone. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration reaction, which results in the formation of the aromatic pyrazole ring. rsc.org The regioselectivity of the reaction is not a concern in this specific case due to the symmetrical nature of the diketone precursor relative to the reacting carbonyls.

Table 2: Precursors for the Synthesis of this compound via the Diketone Pathway

| Precursor 1 (1,3-Diketone) | Precursor 2 (Hydrazine Source) | Product |

|---|

Cyclization Reactions Derived from Chalcone (B49325) Precursors

An alternative and versatile route to pyrazoles utilizes chalcones (α,β-unsaturated ketones) as the three-carbon building block. eurekaselect.comorientjchem.org The general method involves the reaction of a chalcone with a hydrazine derivative, which initially forms a pyrazoline intermediate. nih.govnih.govmdpi.com This pyrazoline is then oxidized to the corresponding aromatic pyrazole. nih.govmdpi.com

To synthesize this compound via this route, one would start with a chalcone precursor such as 2-methyl-1,3-diphenyl-2-propen-1-one . The reaction with hydrazine would proceed via a Michael addition, followed by intramolecular cyclization and subsequent oxidation to yield the target pyrazole. This method offers flexibility, as a wide variety of chalcones can be synthesized through Claisen-Schmidt condensation, allowing access to a broad range of substituted pyrazoles. nih.govrsc.org One-pot strategies that combine the cyclization and oxidation steps are often preferred for their efficiency. eurekaselect.com

Regiochemical Control in Pyrazole Synthesis

The classical Knorr synthesis of pyrazoles, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, often suffers from a lack of regioselectivity when unsymmetrical dicarbonyl compounds or substituted hydrazines are used, leading to the formation of isomeric mixtures. ingentaconnect.comorganic-chemistry.orgnih.gov To address this challenge, significant research has been dedicated to developing methods that afford high regioselectivity.

One effective strategy involves the use of β-enaminones as surrogates for 1,3-dicarbonyl compounds. ingentaconnect.com However, the limited availability of regio-controlled β-enaminones has restricted the broader application of this method. ingentaconnect.com A notable advancement in regioselective synthesis is the reaction of N-arylhydrazones with nitroolefins, which provides a versatile route to 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles with excellent regioselectivity. organic-chemistry.org This method's success stems from the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone. organic-chemistry.org Mechanistic studies suggest a stepwise cycloaddition pathway rather than a concerted 1,3-dipolar cycloaddition. organic-chemistry.org

Another approach to achieve regioselectivity is through the use of α-benzotriazolylenones, which react with methyl and phenylhydrazines to produce 1-methyl(aryl)-3-phenyl-5-alkyl(aryl)pyrazoles with high regioselectivity. nih.gov The benzotriazole (B28993) group serves as an activating group, facilitating functionalization at the 4-position of the pyrazoline intermediate. nih.gov

Furthermore, the reaction conditions can be optimized to favor the formation of a specific regioisomer. For instance, the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature has been shown to produce 1-aryl-3,4,5-substituted pyrazoles with high yields and regioselectivity. mdpi.com Similarly, copper-catalyzed three-component reactions of β-dimethylamino vinyl ketones with aryl halides and hydrazines can afford N-substituted pyrazoles with high yields and excellent regioselectivity. nih.gov

The synthesis of 3,5-disubstituted pyrazoles with high regioselectivity has also been achieved through a one-pot reaction of phenylacetylene (B144264) with aromatic aldehydes, molecular iodine, and hydrazines. nih.gov The choice of catalyst and solvent can also significantly influence the regiochemical outcome. For example, the use of a copper triflate catalyst in [BMIM-PF6] ionic liquid for the condensation of chalcones with p-((t-butyl)phenyl)hydrazine results in excellent yields of the desired pyrazole derivative. nih.gov

Table 1: Regioselective Synthesis of Substituted Pyrazoles

| Reactants | Catalyst/Conditions | Product(s) | Regioselectivity | Reference |

|---|---|---|---|---|

| N-Arylhydrazones and Nitroolefins | Thermal or TFE/TFA | 1,3,5-Tri- and 1,3,4,5-tetrasubstituted pyrazoles | Excellent | organic-chemistry.org |

| α-Benzotriazolylenones and Methyl/Phenylhydrazines | Basic medium | 1-Methyl(aryl)-3-phenyl-5-alkyl(aryl)pyrazoles | High | nih.gov |

| 1,3-Diketones and Arylhydrazines | N,N-Dimethylacetamide, room temperature | 1-Aryl-3,4,5-substituted pyrazoles | High | mdpi.com |

| β-Dimethylamino vinyl ketones, Aryl halides, and Hydrazines | Copper catalyst | N-Substituted pyrazoles | Excellent | nih.gov |

| Phenylacetylene, Aromatic aldehydes, Iodine, and Hydrazines | One-pot | 3,5-Disubstituted pyrazoles | High | nih.gov |

| Chalcones and p-((t-butyl)phenyl)hydrazine | Copper triflate in [BMIM-PF6] | 1,3,5-Trisubstituted pyrazole | Excellent | nih.gov |

Advanced Functionalization and Derivatization Techniques

The functionalization of pre-formed pyrazole rings is a powerful strategy for accessing a diverse range of derivatives. Late-stage functionalization, in particular, allows for the introduction of various substituents at specific positions on the pyrazole core, enabling the fine-tuning of its properties. acs.org

Halogenation of the pyrazole ring, especially at the C4-position, is a common and crucial step for further derivatization through cross-coupling reactions. nih.gov The C4 position of the pyrazole ring is nucleophilic and readily undergoes electrophilic substitution. nih.govresearchgate.net

A significant advancement in this area is the late-stage fluorination of pyrazoles. For instance, this compound can be fluorinated at the 4-position using Selectfluor® to yield 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole in good yield. mdpi.commit.edu This method provides a reliable route to 4-fluoro-4-methyl-4H-pyrazoles, which are valuable scaffolds in "click" chemistry. mit.edu

Besides fluorination, other halogenations at the C4-position are also well-established. N-halosuccinimides (NXS, where X = Cl, Br, I) are effective and mild reagents for the 4-halogenation of pyrazoles, often not requiring a catalyst. researchgate.netbeilstein-archives.org Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with NXS at room temperature provides an efficient, metal-free route to 4-halogenated pyrazole derivatives. beilstein-archives.org

The introduction of phenyl and methyl groups at specific positions on the pyrazole ring is a key strategy for tailoring the structural and, consequently, the biological properties of the resulting compounds. The synthesis of this compound itself is a prime example of this targeted substitution. It can be synthesized by reacting 3-methyl-4,5-diphenyl-1H-pyrazole, which is formed from the rearrangement of 5,5-diphenyl-3-nitro pyrazoline. nih.gov Another synthetic route involves the reaction of a specific precursor with hydrazine hydrate. mdpi.com

The introduction of phenyl groups can be achieved through various methods, including the Knorr synthesis using appropriate diketones or through multi-component reactions. mdpi.comnih.gov For example, 1,3,5-triphenyl-1H-pyrazole derivatives can be synthesized via the condensation of substituted chalcones with phenylhydrazine (B124118) hydrate. jchemlett.com

The methylation of pyrazoles can be achieved through different strategies. For instance, 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) can be synthesized in a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes. nih.gov The alkylation of the pyrazoline ring at the C4 position is another method to introduce alkyl groups. mdpi.com

Comprehensive Spectroscopic and Crystallographic Elucidation of 4 Methyl 3,5 Diphenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 4-methyl-3,5-diphenyl-1H-pyrazole, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

For instance, in the analogous compound 3-methyl-1,5-diphenyl-1H-pyrazole, the methyl protons appear as a singlet around δ 2.40 ppm. nih.gov The aromatic protons of the two phenyl rings typically resonate in the multiplet region between δ 7.19 and δ 7.37 ppm. nih.gov The proton on the pyrazole (B372694) ring (H-4) in this related compound shows a singlet at approximately δ 6.28 ppm. nih.gov

In another similar compound, 3,5-dimethyl-1-phenyl-1H-pyrazole, the two methyl groups appear as a singlet at δ 2.25 ppm, and the pyrazole proton (H-4) gives a singlet at δ 5.90 ppm. rsc.org The phenyl protons are observed as a multiplet in the range of δ 7.19-7.46 ppm. rsc.org

Based on these comparisons, the anticipated ¹H NMR spectrum of this compound would likely exhibit the following features:

A singlet for the methyl protons (4-CH₃).

Multiplets for the aromatic protons of the two phenyl rings at positions 3 and 5.

A broad singlet for the N-H proton of the pyrazole ring, the chemical shift of which can be concentration and solvent dependent.

A synthesis of this compound has been reported, which would have involved the acquisition of such NMR data for its characterization. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| 4-CH₃ | ~2.0-2.5 | Singlet |

| Phenyl-H | ~7.0-8.0 | Multiplet |

| N-H | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the spectrum would show distinct signals for each unique carbon atom.

In the related compound 3-methyl-1,5-diphenyl-1H-pyrazole, the methyl carbon resonates at approximately δ 13.2 ppm. nih.gov The pyrazole ring carbons (C-3, C-4, and C-5) appear at δ 148.7, δ 107.5, and δ 142.9 ppm, respectively. nih.gov The phenyl carbons show signals in the aromatic region (δ 124.5-139.7 ppm). nih.gov

For 3,5-dimethyl-1-phenyl-1H-pyrazole, the methyl carbons are found at δ 11.8 and δ 12.9 ppm. rsc.org The pyrazole ring carbons C-3, C-4, and C-5 are observed at δ 148.1, δ 106.4, and δ 138.4 ppm, respectively. rsc.org

Drawing from these examples, the expected ¹³C NMR spectrum of this compound would feature:

A signal for the methyl carbon (4-CH₃) in the aliphatic region.

Signals for the pyrazole ring carbons (C-3, C-4, and C-5).

Multiple signals in the aromatic region corresponding to the carbons of the two phenyl rings.

The synthesis and characterization of various substituted pyrazoles have been extensively reported, providing a solid basis for these predictions. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| 4-CH₃ | ~10-15 |

| C-4 | ~110-120 |

| C-3 & C-5 | ~140-150 |

| Phenyl-C | ~125-140 |

Two-Dimensional NMR Techniques for Connectivity and Assignment

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: This experiment would reveal the coupling between adjacent protons. For this compound, COSY correlations would be expected between the protons within each phenyl ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for the methyl group and the protonated carbons of the phenyl rings.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons, such as C-3, C-5, and the ipso-carbons of the phenyl rings, by observing correlations from the methyl protons and the aromatic protons. For instance, the protons of the methyl group at position 4 would be expected to show HMBC correlations to C-3, C-4, and C-5 of the pyrazole ring.

While specific 2D NMR data for this compound is not available in the provided search results, the application of these techniques is standard in the characterization of novel organic compounds, including various pyrazole derivatives. researchgate.netresearchgate.net

Vibrational Spectroscopy for Structural Insights

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. umich.edu

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings typically occur in the 1400-1650 cm⁻¹ region. umich.eduresearchgate.net

C-H Bending: In-plane and out-of-plane C-H bending vibrations for the aromatic rings would be present in the fingerprint region (below 1500 cm⁻¹).

FT-IR spectroscopy has been widely used to characterize various pyrazole derivatives, and the observed bands are consistent with these general assignments. nih.govresearchgate.netnih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3100-3500 (broad) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=N, C=C Stretch | 1400-1650 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for:

Aromatic Ring Vibrations: The symmetric breathing vibrations of the phenyl rings would give rise to intense Raman bands.

Pyrazole Ring Vibrations: The vibrations of the pyrazole ring skeleton would also be observable.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending vibrations would be present.

While specific Raman spectral data for this compound is not found in the search results, Raman spectroscopy of pyrazole itself shows characteristic bands that can be used as a reference. chemicalbook.com The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming its structural integrity. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. While specific, detailed fragmentation data for this compound is not extensively documented in publicly available literature, the general fragmentation behavior of substituted pyrazoles under electron impact (EI) ionization provides a strong basis for predicting its mass spectrometric profile. researchgate.netrsc.org

The molecular ion peak (M+) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₆H₁₄N₂. The fragmentation of the pyrazole ring itself typically involves two primary processes: the expulsion of a molecule of hydrogen cyanide (HCN) and the loss of molecular nitrogen (N₂). researchgate.net The presence of methyl and phenyl substituents on the pyrazole core would influence these characteristic fragmentation pathways.

The initial fragmentation would likely involve the loss of a hydrogen atom from the molecular ion to form a stable [M-H]⁺ ion. Subsequent fragmentation could then proceed through several pathways:

Loss of a Phenyl Radical (C₆H₅): Cleavage of the bond between the pyrazole ring and one of the phenyl groups would result in a significant fragment.

Loss of a Methyl Radical (CH₃): The cleavage of the methyl group from the C4 position would also be a probable event.

Ring Cleavage: The pyrazole ring itself can undergo scission, leading to the characteristic loss of HCN (27 u) or N₂ (28 u). researchgate.net The stability of the resulting fragments, often stabilized by the aromatic phenyl groups, would dictate the relative abundance of the observed ions.

A plausible fragmentation cascade could involve the initial loss of a hydrogen atom, followed by the expulsion of N₂, leading to a highly conjugated carbocation. The presence of the two phenyl groups would significantly stabilize this and other fragment ions, likely making fragments containing the phenylpyrazole moiety more abundant. The general fragmentation patterns observed for aromatic compounds, such as the characteristic ions from the phenyl rings (e.g., m/z 77 for C₆H₅⁺), would also be expected to be present in the mass spectrum. libretexts.org

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z |

| [C₁₆H₁₄N₂]⁺ | Molecular Ion | 234 |

| [C₁₆H₁₃N₂]⁺ | [M-H]⁺ | 233 |

| [C₁₅H₁₁N₂]⁺ | [M-CH₃]⁺ | 219 |

| [C₁₀H₉N₂]⁺ | [M-C₆H₅]⁺ | 157 |

| [C₁₅H₁₃]⁺ | [M-H-N₂]⁺ | 193 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Note: This table is predictive and based on general fragmentation patterns of related compounds.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure of the isolated this compound molecule has not been reported, its structural parameters can be meticulously examined from the crystallographic data of its metal complexes, such as dichloridobis(this compound-κN²)copper(II) and bis(this compound-κN²)silver(I) nitrate (B79036). researchgate.netrsc.orgresearchgate.net In these complexes, the pyrazole derivative acts as a ligand, and its molecular structure is preserved, offering invaluable insights.

Determination of Molecular and Crystal Structures

The crystallographic data from these complexes reveal that the this compound ligand coordinates to the metal center through one of its nitrogen atoms. researchgate.netrsc.org The core pyrazole ring is essentially planar, a common feature for this heterocyclic system. The two phenyl rings are attached to the C3 and C5 positions of the pyrazole ring.

In the copper complex, the asymmetric unit comprises half of the complex, with the copper(II) atom situated on a crystallographic twofold rotation axis. researchgate.net The coordination geometry around the copper atom is a distorted tetrahedron. Similarly, in the silver complex, the silver(I) ion is coordinated by two pyrazole ligands. rsc.orgresearchgate.net

The bond lengths and angles within the this compound ligand are within the expected ranges for similar pyrazole derivatives. The C-N and N-N bond lengths in the pyrazole ring are consistent with their partial double bond character, indicative of the aromatic nature of the heterocyclic ring.

Table 2: Selected Crystallographic Data for Metal Complexes of this compound

| Parameter | [CuCl₂(C₁₆H₁₄N₂)₂] researchgate.net | [Ag(C₁₆H₁₄N₂)₂]NO₃ rsc.orgresearchgate.net |

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/c | P-1 |

| a (Å) | 19.105 (4) | 10.5529 (12) |

| b (Å) | 8.5062 (17) | 10.8791 (13) |

| c (Å) | 17.399 (4) | 12.8396 (15) |

| β (°) | 99.39 (3) | 68.806 (2) |

Analysis of Intermolecular Interactions

In the silver complex, notable intermolecular interactions include N-H···O hydrogen bonds between the pyrazole N-H group and the oxygen atoms of the nitrate anion. rsc.orgresearchgate.net Additionally, C-H···O and C-H···π interactions are observed, further stabilizing the crystal structure. The C-H···π interactions involve hydrogen atoms from the phenyl rings interacting with the π-system of adjacent phenyl or pyrazole rings.

The crystal structure of the copper complex is stabilized by intermolecular π–π stacking interactions between the phenyl rings of adjacent ligands. researchgate.net The centroid-to-centroid distances between these interacting rings are in the range of 3.635 (2) to 3.803 (3) Å, which is indicative of significant π-stacking.

Conformational Analysis within the Crystalline Lattice

The conformation of the this compound ligand within the crystal lattice is primarily defined by the dihedral angles between the planar pyrazole ring and the two attached phenyl rings. In the copper complex, the dihedral angle between the two phenyl rings of a single ligand is 74.3 (2)°. researchgate.net This significant twist minimizes steric hindrance between the bulky phenyl groups.

Theoretical and Computational Chemistry Approaches to 4 Methyl 3,5 Diphenyl 1h Pyrazole

Density Functional Theory (DFT) Based Investigations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the properties of molecules like 4-methyl-3,5-diphenyl-1H-pyrazole. By focusing on the electron density, DFT offers a computationally efficient yet accurate way to understand the molecule's behavior.

Geometry Optimization and Conformational Energy Landscapes

DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in this compound. nih.govnih.gov This process of geometry optimization involves finding the minimum energy structure, which corresponds to the most likely conformation of the molecule. nih.gov For similar pyrazole (B372694) derivatives, these calculations have shown excellent agreement with experimental data obtained from X-ray crystallography. nih.gov

The conformational energy landscape of pyrazole derivatives can be explored by systematically rotating specific bonds, known as dihedral angles, and calculating the corresponding energy. researchgate.net This helps to identify different stable conformers and the energy barriers between them. For instance, in a related compound, 3,5-bis(4-methyl-phenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the dihedral angle between the methyl-benzene groups is 77.62 (6)°. nih.gov The pyrazole ring itself can adopt an envelope shape, with one carbon atom displaced from the mean plane of the other four atoms. nih.gov

Table 1: Selected Optimized Geometric Parameters for a Pyrazole Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C3–N7 | 1.299 |

| N1–C4 | 1.332 (3) |

| N1–N2 | 1.357 (4) |

| N2–C2 | 1.325 (3) |

| C1–C2 | 1.469 (4) |

| Dihedral Angle (Pyrazole-Phenyl) | 78.65 (19)° |

Data sourced from studies on related pyrazole structures. nih.govnih.gov

Electronic Structure Determination (e.g., Frontier Molecular Orbitals: HOMO-LUMO)

The electronic properties of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. nih.gov For pyrazole derivatives, DFT calculations have been used to determine these energy levels and the resulting gap. researchgate.net For example, in a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, suggesting high electronic stability. nih.gov The distribution of HOMO and LUMO across the molecule reveals the regions most involved in electron donation and acceptance, respectively. researchgate.netlibretexts.org

Table 2: Frontier Molecular Orbital Energies for a Pyrazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.7 |

| HOMO-LUMO Gap | 4.5 |

Illustrative data based on DFT calculations for similar pyrazole compounds.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.net

For pyrazole derivatives, MEP analysis often reveals that the nitrogen atoms of the pyrazole ring are regions of negative potential, making them likely sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atoms attached to the rings typically show positive potential. researchgate.net

Natural Bonding Orbital (NBO) Analysis for Delocalization and Donor-Acceptor Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron delocalization and donor-acceptor interactions within the this compound molecule. nih.gov This method examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.

NBO analysis can reveal hyperconjugative interactions, which are crucial for understanding the stability of the molecule. For instance, it can show the delocalization of electron density from a lone pair on a nitrogen atom to an antibonding orbital of a neighboring bond. These interactions are key to understanding the electronic structure and reactivity of pyrazole systems.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes, flexibility, and interactions with its environment, such as a solvent or a biological receptor. researchgate.net

For pyrazole-containing compounds, MD simulations have been used to explore their binding modes with biological targets like proteins. researchgate.net These simulations can help to understand how the molecule fits into a binding site and the nature of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. While specific QSAR studies on this compound are not extensively reported, the principles of QSAR can be applied to predict its properties based on data from a series of related pyrazole derivatives.

In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. For pyrazole derivatives, QSAR models could be developed to predict properties like anti-inflammatory or antimicrobial activity, guiding the design of new compounds with enhanced efficacy.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, have become a standard tool for the prediction of spectroscopic parameters such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.govrsc.org These theoretical calculations can achieve a high degree of accuracy, often showing a strong correlation with experimental findings for related pyrazole structures. nih.govresearchgate.net

The general approach involves optimizing the molecular geometry of the compound in the ground state using a specific functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). researchgate.net Following optimization, frequency calculations can be performed to predict the vibrational spectra (FT-IR and Raman). The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model. For NMR spectra, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C chemical shifts. researchgate.net Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict the UV-Visible absorption spectra. researchgate.net

While specific experimental and computational studies on this compound are not extensively documented in the provided search results, data from structurally analogous pyrazole derivatives allow for a reliable estimation of its spectroscopic properties. For example, studies on other substituted pyrazoles have demonstrated excellent agreement between their computationally predicted and experimentally measured spectroscopic data. rsc.orgdoi.org

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Estimated Value/Range |

| FT-IR | C-H stretching (aromatic) | 3100-3000 cm⁻¹ |

| C-H stretching (methyl) | 2950-2850 cm⁻¹ | |

| C=N stretching (pyrazole ring) | 1600-1550 cm⁻¹ | |

| C=C stretching (aromatic rings) | 1500-1400 cm⁻¹ | |

| ¹H NMR | N-H proton (pyrazole ring) | δ 12.0-13.0 ppm (broad singlet) |

| Aromatic protons (phenyl rings) | δ 7.2-7.8 ppm (multiplets) | |

| Methyl protons | δ 2.2-2.5 ppm (singlet) | |

| ¹³C NMR | C3 and C5 carbons (pyrazole ring) | δ 145-155 ppm |

| C4 carbon (pyrazole ring) | δ 105-115 ppm | |

| Phenyl carbons | δ 125-140 ppm | |

| Methyl carbon | δ 10-15 ppm | |

| UV-Vis | λmax (in ethanol) | ~250-280 nm |

Note: The values in this table are estimations based on the computational and experimental data available for structurally similar pyrazole derivatives and are intended to be illustrative. nih.govrsc.orgresearchgate.netdoi.orgnih.gov

Investigation of Nonlinear Optical (NLO) Properties through Computational Methods

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical data storage and communication technologies. researchgate.netrsc.org Computational chemistry offers a cost-effective and efficient way to screen molecules for potential NLO activity by calculating key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net

The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups that facilitate intramolecular charge transfer. researchgate.net For pyrazole derivatives, the aromatic nature of the five-membered ring and the ability to incorporate various substituents make them promising candidates for NLO materials. nih.govnih.gov

Computational studies on various pyrazole derivatives have shown that they can possess significant NLO properties. nih.govrsc.org The first hyperpolarizability (β) is a critical parameter for second-order NLO materials. Calculations for related pyrazoles have yielded β values that are several times greater than that of urea, a standard reference material for NLO studies. researchgate.net

For this compound, the presence of the pyrazole core and the two phenyl rings creates an extended π-electron system. This structural feature is expected to contribute to a notable NLO response. Computational analysis, typically using DFT methods, can quantify the components of the polarizability and hyperpolarizability tensors. The magnitude of the total static first hyperpolarizability (β₀) is a key indicator of the molecule's potential as a second-order NLO material. Studies on other pyrazoles suggest that strategic substitution on the phenyl rings could further enhance these properties. nih.govnih.gov

Table 2: Predicted Nonlinear Optical Properties of this compound

| NLO Parameter | Predicted Value (esu) |

| Dipole Moment (μ) | 2.0 - 4.0 D |

| Average Polarizability (α) | 30 - 40 x 10⁻²⁴ |

| First Hyperpolarizability (β₀) | 10 - 50 x 10⁻³⁰ |

Note: These values are estimations based on computational studies of other substituted pyrazole derivatives and serve as a predictive guide for the NLO potential of this compound. researchgate.netnih.govresearchgate.net A high hyperpolarizability value suggests a significant NLO response, making the compound a candidate for further experimental investigation. nih.gov

Chemical Reactivity and Mechanistic Studies of 4 Methyl 3,5 Diphenyl 1h Pyrazole

Tautomerism and Proton Transfer Dynamics within the Pyrazole (B372694) Ring

N-unsubstituted pyrazoles, such as 4-methyl-3,5-diphenyl-1H-pyrazole, can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms. rrbdavc.org This phenomenon is known as annular tautomerism. For an unsymmetrically substituted pyrazole, this results in two distinct isomers. However, in the case of 3,5-disubstituted pyrazoles where the substituents are identical, the two tautomers are degenerate. For this compound, the two tautomers are the 1H-3,5-diphenyl-4-methylpyrazole and the 1H-5,3-diphenyl-4-methylpyrazole, which are identical due to the symmetry of the substitution pattern at the 3 and 5 positions.

The position of the tautomeric equilibrium can be influenced by several factors, including the nature of the substituents, the solvent, and the solid-state packing forces. umich.edu In solution, there is often a rapid equilibrium between the tautomeric forms. rrbdavc.org In the solid state, one tautomer may be favored due to specific intermolecular interactions, such as hydrogen bonding. umich.edunih.gov For instance, X-ray crystallographic studies of 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole have shown that only the 1H-3-substituted tautomer exists in the solid state, stabilized by strong intermolecular hydrogen bonds. umich.edu In a solution of DMSO-d6, however, both tautomers were observed. umich.edu

Influence of Substituents on Electronic Effects and Reactivity Profiles

The substituents on the pyrazole ring play a crucial role in modulating its electronic properties and, consequently, its reactivity.

Methyl Group at C4: The methyl group is an electron-donating group through an inductive effect. This increases the electron density of the pyrazole ring, particularly at the C4 position. This can influence the regioselectivity of electrophilic substitution reactions, although in this case, the position is already occupied. The electron-donating nature of the methyl group can also affect the acidity of the N-H proton and the basicity of the nitrogen atoms.

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in the provided search results. However, related studies on similar pyrazole derivatives provide valuable insights.

For instance, the kinetics of the Diels-Alder reaction of 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) and 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) with BCN have been investigated. acs.orgmdpi.com The second-order rate constant for the reaction of DFP with BCN was determined to be 5.2 M⁻¹s⁻¹, while for MFP it was 0.76 M⁻¹s⁻¹. acs.orgmdpi.com This highlights the significant impact of the substituents at the 4-position on the reaction rate.

The thermodynamics of these reactions have also been computationally explored. The Diels-Alder reaction of DFP with BCN is predicted to be significantly more exergonic than the corresponding reaction with 4,4-dimethyl-3,5-diphenyl-4H-pyrazole. mit.edu This is consistent with the higher reactivity of the fluorinated compound.

The study of reaction kinetics and thermodynamics provides a quantitative understanding of the reactivity of these compounds and is essential for their application in various chemical processes.

Coordination Chemistry of 4 Methyl 3,5 Diphenyl 1h Pyrazole As a Ligand System

Pyrazole (B372694) as a Versatile Chelating Ligand in Metal Complexation

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. ontosight.ai Their utility as ligands in coordination chemistry is well-established, stemming from their ability to coordinate to metal ions in various modes. benthamdirect.comias.ac.in They can act as neutral, 2-monohapto ligands or, upon deprotonation, as anionic pyrazolate ligands. uninsubria.it This versatility allows for the formation of a wide array of coordination complexes with varying nuclearity and geometry. researchgate.netias.ac.in The nitrogen atoms of the pyrazole ring possess lone pairs of electrons that can be donated to a metal center, forming stable coordination bonds. benthamdirect.com The specific coordination mode is influenced by factors such as the substituents on the pyrazole ring and the nature of the metal ion. researchgate.netuninsubria.it

Synthesis and Characterization of Metal Complexes of 4-methyl-3,5-diphenyl-1H-pyrazole

The synthesis of this compound has been reported through various methods, including the reaction of 2-methyl-1,3-diphenylpropane-1,3-dione (B6240359) with hydrazine (B178648) hydrate. mdpi.com The resulting pyrazole can then be used to synthesize metal complexes.

Coordination with Transition Metals (e.g., Copper(II), Cobalt(II), Nickel(II), Zinc(II))

Complexes of this compound with several transition metals have been synthesized and characterized. For instance, the reaction of this pyrazole with copper(II) chloride yields dichloridobis(this compound-κN²)copper(II). iucr.org Similarly, complexes with other divalent transition metals like cobalt(II), nickel(II), and zinc(II) have been prepared, often by reacting the pyrazole ligand with the corresponding metal salt in a suitable solvent. researchgate.netbohrium.comresearchgate.net The characterization of these complexes typically involves techniques such as elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction to determine their composition and solid-state structure. benthamdirect.comiucr.org

Structural Analysis of Metal Complexes (e.g., Coordination Geometry, Nuclearity)

The structural analysis of metal complexes of this compound reveals important details about their coordination environment. For the dichloridobis(this compound-κN²)copper(II) complex, X-ray crystallography shows that the copper(II) ion is in a distorted tetrahedral coordination geometry. iucr.org The copper atom lies on a crystallographic twofold rotation axis. iucr.org The nuclearity of these complexes can range from mononuclear, where a single metal ion is coordinated by one or more pyrazole ligands, to polynuclear structures. researchgate.net The steric bulk of the diphenyl groups at the 3 and 5 positions and the methyl group at the 4 position significantly influences the coordination geometry and can prevent the formation of higher-coordinate complexes. nih.gov

Table 1: Selected Crystallographic Data for Dichloridobis(this compound-κN²)copper(II)

| Parameter | Value |

|---|---|

| Empirical Formula | C₃₂H₂₈Cl₂CuN₄ |

| Coordination Geometry | Distorted tetrahedral |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.8776(12) |

| b (Å) | 6.8982(6) |

| c (Å) | 29.862(2) |

| β (°) | 101.170(5) |

Data sourced from Hossaini Sadr et al. (2006). iucr.org

Electronic and Steric Modulations of Ligand Properties by Pyrazole Substitution

The electronic and steric properties of the pyrazole ligand are significantly influenced by the nature and position of its substituents, which in turn affects the properties of the resulting metal complexes. acs.orgnih.gov In this compound, the phenyl groups at the 3 and 5 positions exert considerable steric hindrance, influencing the coordination number and geometry of the metal center. nih.gov These bulky groups can create a specific pocket around the metal ion, which can be crucial for catalytic applications. Electronically, the phenyl groups are electron-withdrawing, which can affect the electron density on the coordinating nitrogen atoms and thus the strength of the metal-ligand bond. butler.edu The methyl group at the 4-position also contributes to the electronic properties through its electron-donating inductive effect. butler.edu

Bridging Ligand Behavior and Formation of Polynuclear Assemblies

While the steric bulk of this compound may hinder the formation of some polynuclear structures, pyrazolate ligands, in general, are well-known for their ability to act as bridging ligands, connecting two or more metal centers. uninsubria.it This bridging can occur in an exo-bidentate fashion, leading to the formation of dinuclear or polynuclear complexes. uninsubria.it The formation of such assemblies is a key area of interest due to their potential applications in catalysis and materials science. uninsubria.itat.ua The specific structure of these polynuclear complexes, whether they form discrete molecules or extended polymeric chains, is dependent on the reaction conditions and the nature of the other ligands present in the coordination sphere. uninsubria.itat.ua The synthesis of heterometallic polynuclear complexes using pyrazole-based ligands has also been explored. rsc.org

Applications in Catalysis (e.g., as Ligands in Homogeneous and Heterogeneous Catalysis)

Pyrazole-based ligands have found widespread use in catalysis. researchgate.netrsc.org Metal complexes containing these ligands can act as catalysts in a variety of organic transformations. For instance, nickel(II) complexes with pyrazole-based ligands are active in ethylene (B1197577) oligomerization. researchgate.net The steric and electronic properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The bulky substituents on the this compound ligand can create a well-defined catalytic pocket, potentially leading to high selectivity in catalytic reactions. These complexes have been investigated in both homogeneous and heterogeneous catalysis. nih.govjchemlett.com For example, pyrazole-functionalized complexes have been used in the oxidation of styrene. rsc.org

Advanced Research Applications of 4 Methyl 3,5 Diphenyl 1h Pyrazole Scaffolds in Science

Contributions to Advanced Materials Science

The inherent properties of the 4-methyl-3,5-diphenyl-1H-pyrazole scaffold, such as its thermal stability, and electrochemical characteristics, make it a compelling building block for a new generation of advanced materials. Researchers are actively exploring its potential in polymers, luminescent materials, semiconductors, and porous frameworks.

Integration into Polymers and Coatings for Enhanced Material Performance

The incorporation of this compound derivatives into polymer backbones or as additives in coatings is an area of growing interest. While direct research on the named compound is specific, the broader class of pyrazole-containing polymers exhibits enhanced thermal stability, and altered electronic properties. The rigid, aromatic nature of the diphenyl-pyrazole core can contribute to increased glass transition temperatures and improved mechanical strength in polymers. In coatings, these derivatives could potentially offer enhanced protection against corrosion and UV degradation due to the inherent stability of the pyrazole (B372694) ring.

Exploration in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Pyrazole derivatives are recognized for their electroluminescent properties, making them promising candidates for use in organic light-emitting diodes (OLEDs). jchemlett.com Specifically, pyrazoline derivatives, which are structurally related to pyrazoles, act as hole-transporting materials in OLEDs due to their p-π conjugated system. jchemlett.com For instance, 1,3-diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP) has been synthesized and demonstrated to be a novel hole-transport material with a high glass transition temperature and good film-forming ability. rsc.org Devices using DPPhP as the hole-transport layer have shown approximately 30% higher brightness and efficiency compared to those using standard materials like α-NPD. rsc.org Furthermore, pyrimidine-5-carbonitrile derivatives have been utilized in green and blue OLEDs, with some achieving external quantum efficiencies up to 19.8%. nih.gov

Development as Semiconductor Materials and Liquid Crystals

The field of organic semiconductors is actively exploring pyrazole-based compounds. The molecular structure of this compound, with its potential for π-π stacking and charge transport, suggests its utility in this area. While specific studies on this exact molecule are emerging, the broader class of pyrazole derivatives is being investigated for applications in organic field-effect transistors (OFETs) and other electronic devices. The tunability of the pyrazole core through the introduction of different substituent groups allows for the fine-tuning of semiconductor properties. Similarly, the rigid, rod-like structure that can be derived from the diphenyl-pyrazole scaffold makes it a candidate for the design of novel liquid crystalline materials. The arrangement and self-assembly of these molecules could lead to the development of new display technologies and sensors.

Utilization as Linkers in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Pyrazole-based ligands are instrumental in the construction of both Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). digitellinc.comdntb.gov.ua These crystalline porous materials have applications in gas storage, separation, and catalysis. digitellinc.com Pyrazole dicarboxylate-based MOFs, for example, have been developed for the selective and efficient capture of formaldehyde, a common indoor air pollutant. dtu.dkresearchgate.net The pyrazole moieties within the framework play a crucial role in the selective binding of guest molecules. researchgate.net Specifically, a material known as Al-3.5-PDA (or MOF-303), which is an aluminum pyrazole dicarboxylate, has shown high efficiency and reusability as a filter for formaldehyde. dtu.dkresearchgate.net The ability to tailor the pyrazole-containing organic linker allows for the systematic design of pore size and functionality in these frameworks. dntb.gov.ua

Role in Agrochemical Chemistry Research

The pyrazole ring is a well-established pharmacophore in the agrochemical industry, found in numerous commercial herbicides, fungicides, and insecticides. clockss.org The this compound scaffold serves as a valuable intermediate in the synthesis of new and potentially more effective agrochemical agents.

Structure-Activity Relationship Studies Pertinent to Agrochemical Development

The pyrazole nucleus is a well-established pharmacophore in the agrochemical industry, forming the basis for numerous commercial pesticides, including fungicides, herbicides, and insecticides. ontosight.ai Research into this compound and its analogues has sought to leverage this potential, with structure-activity relationship (SAR) studies being crucial for optimizing their biological effects against agricultural pests and pathogens.

Derivatives of the pyrazole scaffold have shown promise as herbicides. ontosight.airesearchgate.netmdpi.com For instance, certain 1,3,5-trisubstituted-1H-pyrazoles, a class to which this compound belongs, have been identified as possessing herbicidal properties. SAR studies in this area focus on how modifying the substituent groups on the phenyl rings and the pyrazole core affects herbicidal efficacy and selectivity. The goal is to develop compounds that are potent against specific weeds while remaining safe for the crops.

In the realm of fungicides, pyrazole-carboxamide derivatives have proven to be particularly effective. These compounds often target the enzyme succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. Although research may not always use the exact this compound structure, SAR studies on analogous pyrazole-carboxamides provide valuable insights. These studies typically reveal that the nature and position of substituents on the phenyl rings are critical for potent antifungal activity. For example, the presence of specific halogen or alkoxy groups can significantly enhance the compound's ability to inhibit the target enzyme.

The general findings from SAR studies on related pyrazole compounds in agrochemicals are summarized below:

| Application Area | Structural Feature Investigated | General SAR Finding | Reference |

| Herbicides | Substituents on phenyl rings | The electronic nature (electron-donating vs. electron-withdrawing) of substituents influences activity and selectivity against different weed species. | ontosight.ai |

| Fungicides | N-alkylation and phenyl ring substitution | Specific substitutions on the N-phenyl ring of pyrazole-carboxamides are crucial for high affinity to the SDH enzyme target. | N/A |

| Insecticides | N-phenyl substituents | Modifications can modulate insecticidal spectrum and potency, often targeting the insect nervous system. | ontosight.ai |

These studies underscore the importance of the pyrazole scaffold as a "privileged structure" in agrochemical research, with the 4-methyl-3,5-diphenyl substitution pattern offering a robust framework for further derivatization and optimization.

Research Contributions to Pharmaceutical and Medicinal Chemistry (as a building block for drug discovery, not direct drug action)

The pyrazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in rational drug development. nih.gov Its derivatives are integral to numerous therapeutic agents. The this compound structure serves as a valuable starting point and building block for creating more complex molecules with potential therapeutic value, rather than being a drug itself.

The rigid, well-defined three-dimensional structure of the diphenyl-pyrazole core makes it an excellent scaffold for the rational design of enzyme inhibitors. By using this core as a fixed anchor, medicinal chemists can systematically add or modify functional groups to achieve specific interactions with the amino acid residues in an enzyme's active site.

A notable example involves the development of inhibitors for monoamine oxidase (MAO), enzymes critical in the metabolism of neurotransmitters. nih.gov A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and found to be potent, reversible, and selective inhibitors of MAO-A. nih.govstorkapp.meacs.org In one study, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole emerged as a particularly potent MAO inhibitor with a Kᵢ value in the nanomolar range (approximately 10⁻⁸ M). nih.gov

Another area of research is in the development of inhibitors for meprin α and β, metalloproteases implicated in inflammatory diseases. Studies have used the 3,5-diphenylpyrazole (B73989) scaffold as a starting point for optimization. nih.gov The unsubstituted 3,5-diphenylpyrazole itself showed high inhibitory activity against meprin α in the low nanomolar range, establishing it as a promising lead structure for further modification. nih.gov

The utility of this scaffold in enzyme inhibitor design is further demonstrated in the following table, which summarizes research on related pyrazole cores:

| Target Enzyme | Pyrazole Scaffold Investigated | Key Finding | Reference |

| Monoamine Oxidase (MAO) | 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Derivatives show potent and selective inhibition of MAO-A. nih.govacs.org | nih.govacs.org |

| Meprin α and β | 3,5-diphenylpyrazole | The core scaffold exhibits high intrinsic inhibitory activity, serving as a strong foundation for inhibitor design. nih.gov | nih.gov |

| N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | 3-methyl-1-phenyl-1H-pyrazole-5-thiol | Used as a bioisosteric replacement for a tetrazole scaffold to create a new series of potential antibiotics. nih.gov | nih.gov |

The this compound framework is a versatile building block for synthesizing a diverse array of more complex bioactive molecules. Its chemical stability and the reactivity of its core atoms allow for the attachment of various other chemical moieties and heterocyclic systems. nih.gov

Multicomponent reactions (MCRs) are often employed to efficiently generate libraries of complex pyrazole-containing molecules from simpler precursors. nih.gov For example, starting with materials like 1,3-diphenylpyrazole-4-carboxaldehyde, researchers can synthesize a wide range of derivatives by reacting it with different amines, hydrazines, and active methylene (B1212753) compounds. ekb.eg These synthetic routes lead to novel structures, such as pyrazoles fused with pyridine, thiazolidinone, or triazole rings. ekb.egumich.edu

One study demonstrated the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) through a one-step condensation of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes. nih.gov This highlights how the pyrazole core can be readily incorporated into larger, more elaborate molecular architectures that may possess enhanced biological activities.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR investigations have provided crucial insights for optimizing their potential as therapeutic agents.

Research on 3,5-diaryl-1H-pyrazole analogues as apoptosis-inducing agents in cancer cell lines revealed important SAR trends. It was found that compounds with electron-withdrawing groups on one phenyl ring and electron-donating groups on the other exhibited significant growth-inhibitory activity. nih.gov This electronic push-pull effect appears to be critical for the molecule's biological function.

In a different study focusing on inhibitors of platelet aggregation, a series of phenylated pyrazoloalkanoic acids were evaluated. nih.gov The SAR analysis demonstrated that the minimum structural requirements for activity were a vicinally diphenylated pyrazole core substituted with an alkanoic acid side chain of a specific length (eight or nine atoms). nih.gov The potency was highly dependent on both the length of this side chain and its spatial relationship to the two phenyl rings. nih.gov The most potent compound identified, 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, inhibited ADP-induced platelet aggregation with an IC₅₀ of 0.4 µM. nih.gov

Similarly, SAR studies on meprin inhibitors based on the 3,5-diphenylpyrazole scaffold showed that N-substitution with lipophilic groups, such as methyl or phenyl, led to a decrease in activity compared to the unsubstituted parent compound, indicating that an unsubstituted N-H may be important for binding. nih.gov

| Biomedical Target | Pyrazole Derivative Class | Key SAR Finding | Reference |

| Cancer Cell Growth | 3,5-Diaryl-1H-pyrazoles | An electronic push-pull system (electron-donating group on one phenyl ring, electron-withdrawing on the other) enhances cytotoxic activity. nih.gov | nih.gov |

| Platelet Aggregation | Phenylated pyrazoloalkanoic acids | An ω-alkanoic acid side chain of 8-9 atoms is required for activity; potency is sensitive to chain length and topology. nih.gov | nih.gov |

| Meprin Inhibition | 3,5-Diphenylpyrazoles | N-substitution with lipophilic moieties decreases inhibitory activity compared to the unsubstituted scaffold. nih.gov | nih.gov |

Utility in Analytical Chemistry as Reference Standards

In analytical chemistry, well-characterized chemical compounds are essential as reference standards for method development, validation, and quality control. While this compound may not be widely available as a certified reference material (CRM), it and its analogues serve as crucial reference compounds in research and development settings.

Chemical suppliers offer compounds like 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole for research purposes. scbt.com The availability of such compounds allows analytical chemists to develop and validate new analytical methods (e.g., HPLC, GC-MS) for the detection and quantification of novel pyrazole-based drug candidates or agrochemicals.

The process of establishing a compound as a reference involves thorough characterization. For example, the synthesis of a new tris(4-methyl-1H-pyrazol-1-yl)methyl aniline (B41778) derivative was confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray analysis. mdpi.com This rigorous characterization ensures the identity and purity of the compound, which is the foundational requirement for its use as a reference standard in subsequent experiments.

Furthermore, spectral data for pyrazole derivatives are available in public databases like the NIST WebBook, which provides reference mass spectra for compounds such as 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-. nist.gov This information is invaluable for identifying unknown pyrazole-containing compounds in complex mixtures. Therefore, while not a formal CRM, this compound and its family of compounds are indispensable tools for analytical scientists working on the discovery and development of new chemical entities.

Prospective Research Avenues and Interdisciplinary Synergy for 4 Methyl 3,5 Diphenyl 1h Pyrazole

Innovation in Synthetic Methodologies for Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives has evolved significantly from classical condensation reactions to more sophisticated and sustainable methods. nih.govjchemlett.com For 4-methyl-3,5-diphenyl-1H-pyrazole specifically, established methods provide a solid foundation for future innovation.

A known synthetic route involves the reaction of 2-methyl-1,3-diphenylpropane-1,3-dione (B6240359) with hydrazine (B178648) hydrate. mdpi.com This method is effective, yielding the target compound in high purity. mdpi.com Another approach that underscores the utility of this compound is its use as a precursor for further functionalization, such as late-stage fluorination with reagents like Selectfluor® to produce 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole. mdpi.com

Future research could focus on developing more efficient and environmentally benign synthetic strategies. Key areas for exploration include:

Multicomponent Reactions: Designing one-pot, multicomponent reactions that combine simple, readily available starting materials to construct the this compound core in a single step. longdom.orgnih.gov This approach enhances atom economy and reduces waste compared to traditional multi-step syntheses.

Green Chemistry Approaches: The use of water as a solvent, or solvent-free conditions, perhaps aided by microwave or ultrasound irradiation, could lead to cleaner and more energy-efficient syntheses. jchemlett.com

Catalytic Methods: Exploring novel catalysts, such as mesoporous mixed oxides (e.g., SiO2-Al2O3) or metal nanoparticles, could improve reaction rates and yields under milder conditions. jchemlett.com Temperature-controlled syntheses could also be employed to selectively yield different pyrazole derivatives from the same set of starting materials. nih.gov

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Description | Potential Advantages | Relevant Research Findings |

| Classical Condensation | Reaction of a 1,3-dicarbonyl compound (2-methyl-1,3-diphenylpropane-1,3-dione) with hydrazine. | High yield, well-established method. | Synthesis of this compound has been successfully achieved with an 88% yield. mdpi.com |

| Multicomponent Synthesis | One-pot reaction of simpler precursors (e.g., an aldehyde, a ketone, and hydrazine). | High atom economy, reduced number of steps, operational simplicity. | Three-component reactions have been successfully devised for other substituted pyrazoles in water. longdom.org |

| Catalyst-Driven Synthesis | Use of heterogeneous or homogeneous catalysts to promote the reaction under mild conditions. | Higher efficiency, catalyst reusability, milder reaction conditions. | Mesoporous SiO2-Al2O3 has been shown to be an efficient catalyst for the synthesis of related pyrazoline derivatives. jchemlett.com |

| Regiocontrolled Synthesis | Employing specific reagents or conditions to control the position of substituents on the pyrazole ring. | High regioselectivity, access to specific isomers. | The choice of free hydrazine versus hydrazine hydrochloride can selectively produce different regioisomers of pyrazole carboxylates. acs.org |

Advancements in Computational Modeling and Predictive Studies

Computational chemistry offers powerful tools to predict the structural, electronic, and reactive properties of molecules like this compound, guiding experimental work and accelerating discovery. eurasianjournals.com While specific computational studies on this exact molecule are not widely published, extensive research on closely related pyrazole derivatives provides a clear roadmap for future investigations.

Density Functional Theory (DFT) is a prominent method used to study pyrazole derivatives. researchgate.netresearchgate.netnih.gov Future computational work on this compound could focus on:

Structural and Spectroscopic Analysis: DFT calculations can predict geometric parameters (bond lengths, angles), which can be correlated with experimental data from X-ray crystallography. It can also be used to simulate spectroscopic data (IR, NMR), aiding in structural confirmation. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps reveal the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. This is crucial for understanding intermolecular interactions, such as hydrogen bonding and coordination with metal ions. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key indicators of a molecule's chemical reactivity and kinetic stability. nih.gov These calculations can help predict its behavior in chemical reactions and its potential use in electronic materials.

Non-Linear Optical (NLO) Properties: Some pyrazole derivatives have been investigated for their NLO properties. Computational screening can identify if this compound or its derivatives could be candidates for NLO materials. nih.gov

Molecular Docking: Given the wide range of biological activities of pyrazoles, molecular docking studies can predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes or receptors. nih.govnih.gov

The following table summarizes key computational approaches and their potential insights for this compound.

| Computational Method | Predicted Properties | Potential Application/Insight | Precedent in Related Compounds |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, NMR chemical shifts. | Structural verification and comparison with experimental data. | DFT calculations have been used to study the structure of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Electron density and charge distribution. | Predicting sites for intermolecular interactions and chemical reactions. | MEP analysis has been performed on other pyrazole derivatives to understand their anti-cancer activity. researchgate.net |

| HOMO-LUMO Analysis | Frontier orbital energies and energy gap. | Assessment of chemical reactivity, stability, and potential for electronic applications. | The HOMO-LUMO gap of pyrazole derivatives has been calculated to evaluate their potential as NLO materials. nih.gov |

| Molecular Dynamics (MD) Simulations | Conformational flexibility and interactions with solvent or biological macromolecules. | Understanding dynamic behavior in different environments. | MD simulations have been used to study the interaction of pyrazole inhibitors with enzymes like MAO. nih.gov |

Uncharted Territories in Coordination Chemistry and Supramolecular Assemblies

The 1H-pyrazole ring is an excellent building block (supramolecular synthon) for crystal engineering due to its distinct hydrogen bond donor (N1-H) and acceptor (N2) sites. nih.gov This allows for the formation of predictable and stable supramolecular motifs like dimers, trimers, and polymeric chains (catemers). nih.govresearchgate.net The presence of bulky phenyl groups at the 3- and 5-positions and a methyl group at the 4-position in this compound introduces specific steric and electronic factors that can be exploited to create novel supramolecular architectures.

Furthermore, the pyridine-type nitrogen atom (N2) makes pyrazoles excellent ligands for a wide range of transition metals. uninsubria.itresearchgate.netresearchgate.net The resulting coordination complexes have applications in catalysis, materials science, and medicine. nih.gov For this compound, prospective research includes:

Hydrogen-Bonded Networks: Investigating the self-assembly of the molecule in the solid state to understand how the phenyl and methyl groups influence the formation of hydrogen-bonded networks. Studies on related 3,5-dimethyl-4-arylpyrazoles show that substituents on the phenyl ring dramatically alter the resulting supramolecular structure. nih.gov

Metal-Organic Frameworks (MOFs): Using the pyrazolate anion (formed by deprotonation of the N1-H) as a linker to construct novel MOFs. The steric hindrance from the phenyl groups could lead to frameworks with unique pore sizes and topologies.

Discrete Coordination Complexes: Synthesizing and characterizing mononuclear or polynuclear complexes with various transition metals (e.g., Cu, Co, Zn, Ni). researchgate.netnih.gov The electronic properties of these complexes could be fine-tuned by the pyrazole ligand, making them suitable for catalytic or electronic applications.

| Area of Research | Description | Potential Outcome | Relevant Precedent |

| Supramolecular Self-Assembly | Study of non-covalent interactions (especially hydrogen bonding) in the solid state. | Formation of predictable motifs like dimers or catemers; new crystalline materials. | 3,5-dimethyl-4-arylpyrazoles form diverse hydrogen-bonded structures depending on the substituent. nih.gov |

| Coordination Complexes | Synthesis of complexes with transition metals where the pyrazole acts as a ligand. | New molecules with potential catalytic, magnetic, or luminescent properties. | Numerous transition metal complexes with various pyrazole derivatives have been synthesized and structurally characterized. researchgate.netnih.govnih.gov |

| Metal-Organic Frameworks (MOFs) | Use of the pyrazolate anion as a building block for porous crystalline materials. | Materials with high surface area for gas storage, separation, or catalysis. | Pyrazolate ligands are known to form robust polymeric metal pyrazolates, which are a class of MOFs. nih.gov |

Emerging Applications within the Fields of Advanced Materials and Catalysis

The unique electronic and structural features of pyrazole derivatives make them attractive candidates for applications in advanced materials and catalysis. The conjugated system of this compound, involving the pyrazole and phenyl rings, suggests potential for use in organic electronics.

Organic Electronics: Related pyrazoline compounds have been investigated as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) due to their p-π conjugated systems. jchemlett.com The thermal and morphological stability of films made from this compound could be investigated, along with its charge-transport properties, to assess its suitability for such applications.

Luminescent Materials: Many pyrazole derivatives exhibit fluorescence. nih.gov Research into the photophysical properties of this compound and its metal complexes could lead to the development of new fluorescent probes or emissive materials for sensing or display technologies.

Homogeneous and Heterogeneous Catalysis: Pyrazole-based ligands are widely used to create transition metal complexes that act as catalysts for various organic transformations. jchemlett.com The specific steric and electronic environment provided by the this compound ligand could lead to catalysts with novel reactivity or selectivity. Furthermore, grafting these pyrazole complexes onto solid supports could lead to recyclable heterogeneous catalysts.

| Application Area | Potential Role of this compound | Key Properties to Investigate | Supporting Evidence from Related Compounds |

| Organic Light-Emitting Diodes (OLEDs) | As a hole-transporting or emissive material. | Film-forming ability, thermal stability (Tg), HOMO/LUMO energy levels, charge mobility. | Pyrazoline derivatives are known to function as hole-transporting materials in OLEDs. jchemlett.com |

| Luminescent Sensors | As a fluorescent chemosensor for detecting metal ions or other analytes. | Changes in fluorescence emission upon binding to a target analyte. | Some pyrazole compounds are known to have applications as luminescent and fluorescent agents. nih.gov |

| Catalysis | As a ligand for transition metal catalysts. | Coordination ability, steric and electronic influence on the metal center, catalytic activity and selectivity. | Pyrazole-based complexes are known to exhibit excellent catalytic activity in various reactions. jchemlett.com |

Collaborative Research Opportunities Across Chemical and Related Sciences

The multifaceted nature of this compound provides fertile ground for interdisciplinary collaborations. The potential applications of this compound and its derivatives bridge several scientific fields.